3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile

Description

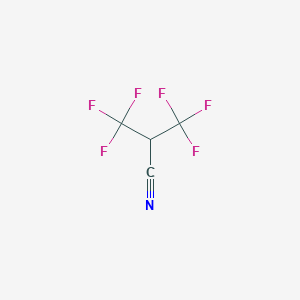

Structure

3D Structure

Propriétés

IUPAC Name |

3,3,3-trifluoro-2-(trifluoromethyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF6N/c5-3(6,7)2(1-11)4(8,9)10/h2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANDTBRACVZUHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50502827 | |

| Record name | 3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-17-2 | |

| Record name | 3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile typically involves the reaction of perfluoroisobutene with hydrogen cyanide. This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the highly reactive and toxic reagents. The process is designed to maximize yield while minimizing the formation of by-products .

Analyse Des Réactions Chimiques

Types of Reactions

3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen cyanide, lithium aluminum hydride, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include substituted derivatives, amines, and oxidized compounds, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong bonds with other molecules, making it highly reactive. This reactivity is exploited in various chemical reactions and applications .

Comparaison Avec Des Composés Similaires

1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)-2-butanone (C5-FK)

Terminally Monofluorinated Nitriles (N14, N15)

Methyl 3,3,3-Trifluoro-2-(trifluoromethyl)propanoate

- Structure : Ester derivative of C4F7N.

- Applications : Serves as a precursor for trifluoromethyl-containing oxazolidines via β-defluorination .

- Reactivity: Undergoes cyclization with ethanolamine, unlike C4F7N, which is more stable under ambient conditions .

Physical and Chemical Properties Comparison

Activité Biologique

3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile, also known as heptafluoroisobutyronitrile, is a fluorinated compound with significant implications in various fields, particularly in chemical biology and materials science. This article explores its biological activity, focusing on its pharmacological properties, potential toxicity, and applications.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes multiple fluorine atoms that contribute to its unique chemical properties, such as high thermal stability and low reactivity under certain conditions.

Biological Activity

1. Pharmacological Properties

Research indicates that fluorinated compounds like this compound exhibit notable biological activities. These include:

- Anticancer Activity : Preliminary studies suggest that derivatives of fluorinated compounds can inhibit cancer cell proliferation. For instance, a related study demonstrated that certain trifluoromethylated compounds showed selective toxicity towards cancer cells while sparing normal cells .

- Antimicrobial Properties : Fluorinated compounds are often evaluated for their antimicrobial efficacy. Although specific data on this compound is limited, its structural analogs have shown promising results against various pathogens .

2. Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of any chemical compound. The Environmental Protection Agency (EPA) has initiated evaluations of per- and polyfluoroalkyl substances (PFAS), which include compounds like this compound. Initial findings suggest potential pathways for toxicity that warrant further investigation .

Case Studies

Case Study 1: Antiproliferative Effects

A study on related trifluoromethyl compounds reported significant antiproliferative effects against various cancer cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell growth at low concentrations. This suggests that similar mechanisms may be applicable to this compound .

Case Study 2: Environmental Impact

As a component of alternative insulating gases in electrical applications, the environmental impact of heptafluoroisobutyronitrile has been assessed. The Global Warming Potential (GWP) of this compound is significantly lower than traditional insulating gases like SF6, making it an attractive option for sustainable practices in electrical engineering .

Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile, and what are their respective yields and purity profiles?

- Methodological Answer : Industrial synthesis typically involves gas-phase fluorination of unsaturated precursors or nucleophilic substitution reactions using fluorinating agents like HF or SF₄. For lab-scale synthesis, electrochemical fluorination or stepwise trifluoromethylation of nitrile precursors may be employed. Purification often requires fractional distillation under inert conditions to achieve >98% purity, as noted in industrial production frameworks . Characterization via ¹⁹F NMR and GC-MS is critical to confirm structural integrity and quantify impurities.

Q. How do the physical properties (e.g., boiling point, vapor pressure) of this compound influence its handling and storage in laboratory settings?

- Methodological Answer : With a boiling point of ~26°C (predicted) and vapor pressure of 296.5 kPa at 25°C , this compound is highly volatile. Storage in sealed, pressure-resistant containers at ≤4°C is recommended. Handling should occur in fume hoods with vapor capture systems to mitigate inhalation risks. Compatibility testing with elastomers (e.g., Viton) is advised for sealing materials due to its fluorinated nature .

Q. What safety precautions are critical when working with this compound, based on its GHS classification?

- Methodological Answer : The compound’s safety data sheet (SDS) highlights risks of respiratory irritation (STOT SE 3) and eye/skin irritation (GHS Category 2) . Researchers must use PPE (gloves, goggles, respirators) and implement real-time gas monitoring for leaks. Emergency protocols should include neutralization with alkaline solutions (e.g., sodium bicarbonate) for spills.

Q. What is the environmental impact profile of this compound, particularly regarding its global warming potential (GWP) and atmospheric lifetime?

- Methodological Answer : It has a GWP of 2100 (100-year horizon) and an atmospheric lifetime of ~30 years . Environmental studies should prioritize life-cycle analysis (LCA) to compare its footprint with SF₆ in insulation applications. Degradation byproducts (e.g., trifluoroacetic acid) require monitoring via ion-exclusion chromatography .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the dielectric strength of this compound as an SF₆ alternative in high-voltage equipment?

- Methodological Answer : Dielectric testing involves gas-filled breakdown chambers under standardized voltages (e.g., IEC 60376). Comparative studies with SF₆ should measure breakdown voltage at varying pressures (0.1–0.5 MPa) and temperatures (-30°C to 50°C) . Synergistic effects in gas mixtures (e.g., with CO₂ or N₂) can be analyzed using pulsed Townsend experiments to optimize insulation performance .

Q. What advanced analytical techniques are recommended to assess the thermal and chemical stability of this compound under operational conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify decomposition thresholds (e.g., >200°C). Accelerated aging tests under UV irradiation or electrical discharge simulate long-term stability. FTIR and GC-MS identify decomposition products like CF₃ radicals or HF, which may require scrubbing systems .

Q. How should researchers address contradictory data in literature regarding the decomposition products of this compound under electrical discharge?

- Methodological Answer : Cross-validation using multiple detection methods (e.g., photoacoustic spectroscopy for HF, cavity ring-down spectroscopy for CF₄) is essential. Meta-analyses of published datasets should account for experimental variables (e.g., electrode materials, humidity levels). Replicating studies in controlled environments (e.g., dry air vs. humid N₂) can resolve discrepancies .

Q. What methodologies are effective for synthesizing and characterizing derivatives of this compound to enhance its functional properties in material science applications?

- Methodological Answer : Nucleophilic substitution with alcohols or amines can yield esters or amides (e.g., Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate) . Catalytic hydrogenation or Grignard reactions introduce alkyl/aryl groups. Characterization via X-ray crystallography and ¹H/¹⁹F NMR validates regioselectivity and purity .

Q. What experimental frameworks are recommended for studying gas mixture compatibility and synergistic effects when using this compound in multi-component insulating systems?

- Methodological Answer : Design-of-experiment (DoE) matrices can optimize gas ratios (e.g., 5–20% C₄F₇N in CO₂). High-voltage impulse tests and partial discharge measurements evaluate synergistic dielectric properties. Computational models (e.g., density functional theory for electron attachment rates) guide empirical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.